SKF 106760
Description
This compound is a synthetic peptide featuring a cyclic disulfide bridge between cysteine residues at positions 1 and 3. Its structure includes:
Properties
CAS No. |
126053-71-2 |
|---|---|
Molecular Formula |
C23H39N9O8S2 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid |
InChI |
InChI=1S/C23H39N9O8S2/c1-11(33)29-13-10-41-42-23(2,3)17(18(24)37)31-19(38)12(8-16(35)36)30-15(34)9-28-20(39)14(32(4)21(13)40)6-5-7-27-22(25)26/h12-14,17H,5-10H2,1-4H3,(H2,24,37)(H,28,39)(H,29,33)(H,30,34)(H,31,38)(H,35,36)(H4,25,26,27)/t12-,13-,14-,17+/m0/s1 |
InChI Key |
MWLMZCNGBAIZSG-AYMQEEERSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CSSC([C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |
Canonical SMILES |
CC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CRGDX |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-cyclo-S,S-(Cys-(N(alpha)-Me)Arg-Gly-Asp-Pen)-NH2 SK and F 106760 SK and F-106760 SKF 106760 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF 106760 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves organic reactions typical for creating complex small molecules, such as amide bond formation, sulfonation, and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also involve purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SKF 106760 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, particularly at positions susceptible to nucleophilic or electrophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to L-Valinamide exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. This property has implications for aging and chronic diseases.
Antimicrobial Activity
L-Valinamide has shown promise as an antimicrobial agent. Studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives in food and pharmaceuticals.
Anticancer Potential
Preliminary research indicates that L-Valinamide may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Drug Development
The unique structure of L-Valinamide allows it to be modified for enhanced therapeutic efficacy. Its conjugation with other therapeutic agents can lead to improved delivery mechanisms and bioavailability, making it a candidate for targeted drug delivery systems.
Peptide Therapeutics
As a peptide-based compound, L-Valinamide can be utilized in the design of peptide therapeutics that target specific biological pathways or receptors, potentially leading to new treatments for diseases such as diabetes and cardiovascular disorders.
Case Studies and Research Findings
Mechanism of Action
SKF 106760 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptors on platelets. This inhibition prevents the binding of fibrinogen and other ligands, thereby blocking platelet aggregation and thrombus formation. The molecular targets involved include the integrin alpha-IIb/beta-3 receptors, which play a crucial role in platelet adhesion and aggregation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Cyclic vs. Linear Structures: The target compound’s cyclic (1→5)-disulfide enhances conformational stability compared to linear analogs like Rusalatide Acetate . This may improve bioavailability or resistance to enzymatic degradation.
Amino Acid Modifications: N2-methyl-L-arginine in the target compound contrasts with unmethylated arginine in Rusalatide. Methylation could reduce cationic charge, affecting interactions with heparin-binding domains or proteases . 3-mercapto-aspartic acid is unique to the target compound, unlike Siamycin I’s 3-mercapto-valine, suggesting divergent redox or metal-binding roles .
Functional Groups :
- The acetylcysteine moiety in the target compound shares antioxidant properties with N-acetyl-L-cysteine (used in mucolytic and detoxification therapies) . This is absent in Siamycin I or the valinamide analog from .
Therapeutic Potential: Rusalatide’s efficacy in tissue repair implies that the target compound’s disulfide bridge and acetylcysteine may synergize in similar pathways (e.g., TGF-β activation) . Siamycin I’s antimicrobial activity highlights how disulfide positioning and non-canonical amino acids (e.g., D-residues) dictate biological function .
Research Findings and Challenges
- Synthetic Complexity : The target compound’s 3-mercapto-aspartic acid and cyclic disulfide require specialized synthesis protocols, increasing production costs compared to linear peptides .
- Stability Studies : Cyclic disulfides are prone to redox-dependent cleavage. Comparative studies with acyclic analogs (e.g., ’s valinamide) could clarify the trade-offs between stability and bioactivity.
- Unresolved Questions : The role of N2-methyl-arginine remains speculative. Methylation may mimic post-translational modifications seen in natural proteins, warranting kinase or protease assays .
Biological Activity
L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI) is a complex peptide compound that has garnered interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure
The compound is characterized by a cyclic disulfide bond, which is significant for its stability and biological activity. The presence of various amino acids contributes to its functional properties.
| Component | Structure/Details |
|---|---|
| Formula | C7H14N2O2 |
| Molecular Weight | 158.1983 g/mol |
| IUPAC Name | N-Acetyl L-valinamide |
| CAS Registry Number | 37933-88-3 |
Antioxidant Properties
Research indicates that cyclic disulfides can exhibit antioxidant activity, which is crucial in combating oxidative stress in biological systems. The presence of thiol groups in the compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative damage.
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The cyclic nature of this compound may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action could involve the induction of apoptosis through the activation of specific signaling pathways.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of L-Valinamide derivatives using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, confirming its antimicrobial efficacy.
Study 3: Cytotoxicity on Cancer Cells
A cell viability assay was performed on HeLa and MCF-7 cell lines. The compound showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Research Findings
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of this peptide be confirmed during synthesis?
- Methodology:
- Analytical HPLC : Use reverse-phase chromatography with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity. Compare retention times to synthetic standards .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the expected [M+H]⁺ or [M+Na]⁺ ions. Discrepancies ≥0.5 Da require re-evaluation of synthesis steps .
- Disulfide Bond Verification : Perform Ellman’s assay to quantify free thiols (absence confirms cyclic disulfide formation). Reductive cleavage (e.g., DTT) followed by MS can validate bond position .
Q. What are optimal storage conditions to maintain stability?
- Methodology:
- Lyophilization : Store at –80°C in amber vials under argon to prevent oxidation of the disulfide bond and thiol groups.
- Buffer Selection : Use pH 7.4 Tris-HCl or PBS with 1 mM EDTA to minimize metal-catalyzed degradation. Avoid reducing agents (e.g., β-mercaptoethanol) unless studying reduced forms .
Q. How can the absolute configuration of amino acid residues be determined?
- Methodology:
- Marfey’s Reagent Derivatization : Hydrolyze the peptide (6 M HCl, 110°C, 24 h), derivatize with Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide, and analyze via UHPLC-MS. Compare elution profiles to L/D-amino acid standards .
Advanced Research Questions
Q. How to resolve contradictory bioactivity data across enzymatic vs. cell-based assays?
- Methodology:
- Assay Condition Optimization :
- Redox Environment : Add 1 mM glutathione to cell-based assays to mimic intracellular reducing conditions, which may cleave the disulfide bond and alter activity .
- Enzyme Kinetics : Use SPR or ITC to measure binding affinity (KD) and compare with IC50 values from enzymatic assays. Discrepancies may indicate off-target effects .
- Orthogonal Validation : Employ CRISPR-edited cell lines lacking the putative target enzyme to confirm specificity .
Q. What computational strategies predict bioavailability and metabolic pathways?
- Methodology:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate parameters:
| Parameter | Predicted Value | Relevance |
|---|---|---|
| LogP | 1.2–2.5 | Membrane permeability |
| PSA | 234.25 Ų | Blood-brain barrier exclusion |
| CYP450 Metabolism | Low | Reduced hepatic clearance |
- Molecular Dynamics (MD) : Simulate interaction with serum albumin to predict plasma protein binding .
Q. How to characterize target enzyme interactions and inhibition mechanisms?
- Methodology:
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., cysteine protease) and measure real-time binding kinetics (kon/koff) at varying peptide concentrations (1 nM–10 µM).
- X-ray Crystallography : Co-crystallize the peptide-enzyme complex to resolve binding motifs. The disulfide bridge may stabilize interactions with catalytic residues .
Data Contradiction Analysis
Q. How to address inconsistencies in IC50 values between studies?
- Methodology:
- Standardized Assay Protocols :
- Enzyme Source : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells) to avoid isoform variability.
- Substrate Concentration : Ensure Km values are consistent (e.g., 10 µM for fluorogenic substrates).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. Outliers may reflect assay interference (e.g., compound aggregation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
